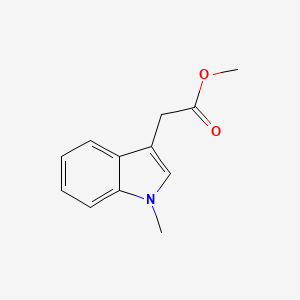

Methyl 2-(1-methyl-1H-indol-3-yl)acetate

Overview

Description

Methyl 2-(1-methyl-1H-indol-3-yl)acetate is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is known for its role as an endogenous metabolite and its presence in various biological systems .

Mechanism of Action

Target of Action

Methyl 2-(1-methyl-1H-indol-3-yl)acetate is a derivative of indole, a heterocyclic compound that is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.

Mode of Action

Indole derivatives are known to bind to their targets and induce changes that can lead to various biological activities .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.

Result of Action

This compound has been found in various plants and has been reported to have antitumor activity . .

Biochemical Analysis

Biochemical Properties

Methyl 2-(1-methyl-1H-indol-3-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the metabolism of indole derivatives, such as cytochrome P450 enzymes. These interactions often involve the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity . Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing various cellular processes .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to increase the levels of reactive oxygen species (ROS) in cells, leading to oxidative stress and apoptosis . It can also affect the expression of genes involved in cell cycle regulation, thereby influencing cell proliferation and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, it can activate or inhibit signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, including alterations in energy production and oxidative stress levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. For example, studies in mice have shown that low doses of this compound can enhance antioxidant defenses and reduce oxidative stress . At higher doses, the compound can induce toxicity and adverse effects, such as liver damage and impaired kidney function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of the compound to form various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion from the body. The metabolic pathways of this compound also involve interactions with cofactors, such as NADPH and glutathione, which play crucial roles in the detoxification and elimination of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-methyl-1H-indol-3-yl)acetate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux in methanol yields the indole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens or nitrating agents can be used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of reduced indole derivatives.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Methyl 2-(1-methyl-1H-indol-3-yl)acetate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its role as an endogenous metabolite and its interactions with biological systems.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

Methyl 2-(1H-indol-3-yl)acetate: Another indole derivative with similar structural features.

Uniqueness: Methyl 2-(1-methyl-1H-indol-3-yl)acetate is unique due to its specific methylation pattern, which can influence its biological activity and chemical reactivity. This makes it distinct from other indole derivatives and valuable for specific applications in research and industry.

Biological Activity

Methyl 2-(1-methyl-1H-indol-3-yl)acetate, an indole derivative, has gained attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and applications in research and medicine.

Target of Action

this compound interacts with various biological targets, primarily through binding to enzymes and receptors. Its structural similarity to other indole compounds allows it to modulate several biochemical pathways, leading to significant biological effects.

Mode of Action

The compound is known to influence cellular processes by altering gene expression and cell signaling pathways. Specifically, it can increase reactive oxygen species (ROS) levels, which may induce oxidative stress and apoptosis in certain cell types.

Biochemical Interactions

this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can either inhibit or activate enzyme activity, affecting the metabolism of various substrates.

Cellular Effects

Research indicates that this compound can modulate cellular functions by influencing metabolic pathways. For instance, in animal models, low doses have been associated with enhanced antioxidant defenses, while higher doses may lead to significant alterations in cellular metabolism and increased apoptosis rates.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- In vitro Studies : The compound exhibits antiproliferative effects against various cancer cell lines, including HeLa and MCF-7. For example, one study reported an IC50 value of 0.34 μM against MCF-7 cells, indicating potent activity .

- Mechanistic Insights : The compound induces apoptosis in a dose-dependent manner and arrests the cell cycle at the G2/M phase by inhibiting tubulin polymerization .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa | 0.52 | Apoptosis induction |

| MCF-7 | 0.34 | Cell cycle arrest |

| HT-29 | 0.86 | Tubulin polymerization inhibition |

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties:

- Antibacterial Studies : It has shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) values indicate significant antibacterial activity .

Hepatocellular Carcinoma (HCC)

A study focused on the effects of this compound on hepatocellular carcinoma cells (Bel-7402). The results indicated that the compound inhibited cell growth more effectively than its parent compounds by activating specific oxidative stress pathways .

Comparative Analysis with Other Indole Derivatives

The unique methylation pattern of this compound distinguishes it from other indole derivatives like indole-3-acetic acid. This structural difference contributes to its unique biological activities and potential applications in pharmacology .

Properties

IUPAC Name |

methyl 2-(1-methylindol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-13-8-9(7-12(14)15-2)10-5-3-4-6-11(10)13/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLZLLFFFQKDHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455403 | |

| Record name | Methyl 2-(1-methyl-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58665-00-2 | |

| Record name | Methyl 1-methyl-1H-indole-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58665-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(1-methyl-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.